Cas no 769113-73-7 ((2R)-2-AMINO-3-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID)
(2R)-2-AMINO-3-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-AMINO-3-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID
- 769113-73-7
- EN300-120205
- AKOS017556924
- (r)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic
- 3-Chloro-4-fluoro-D-phenylalanine
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- Inchi: 1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
- InChI Key: ANSQVYFGAKUAFD-MRVPVSSYSA-N
- SMILES: ClC1=C(C=CC(=C1)C[C@H](C(=O)O)N)F
Computed Properties
- Exact Mass: 217.0305844g/mol
- Monoisotopic Mass: 217.0305844g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 63.3Ų
(2R)-2-AMINO-3-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-120205-0.05g |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
769113-73-7 | 0.05g |
$542.0 | 2023-05-24 | ||
| Enamine | EN300-120205-0.1g |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
769113-73-7 | 0.1g |
$567.0 | 2023-05-24 | ||
| Enamine | EN300-120205-0.25g |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
769113-73-7 | 0.25g |
$593.0 | 2023-05-24 | ||
| Enamine | EN300-120205-0.5g |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
769113-73-7 | 0.5g |
$618.0 | 2023-05-24 | ||
| Enamine | EN300-120205-1.0g |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
769113-73-7 | 1g |
$645.0 | 2023-05-24 | ||
| Enamine | EN300-120205-2.5g |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
769113-73-7 | 2.5g |
$1343.0 | 2023-05-24 | ||
| Enamine | EN300-120205-5.0g |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
769113-73-7 | 5g |
$2643.0 | 2023-05-24 | ||
| Enamine | EN300-120205-10.0g |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
769113-73-7 | 10g |
$5148.0 | 2023-05-24 | ||
| Enamine | EN300-120205-50mg |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
769113-73-7 | 50mg |
$542.0 | 2023-10-03 | ||
| Enamine | EN300-120205-100mg |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
769113-73-7 | 100mg |
$567.0 | 2023-10-03 |
(2R)-2-AMINO-3-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID Suppliers
(2R)-2-AMINO-3-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on (2R)-2-AMINO-3-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID
Recent Advances in the Study of (2R)-2-AMINO-3-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID (CAS: 769113-73-7)
The compound (2R)-2-AMINO-3-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID (CAS: 769113-73-7) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug development and biochemical research. This chiral amino acid derivative, characterized by its 3-chloro-4-fluorophenyl substituent, serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's utility as a key intermediate in the synthesis of novel γ-aminobutyric acid (GABA) analogs. The stereospecific configuration at the 2-position (R-configuration) appears to be critical for its biological activity, with researchers noting significantly different pharmacological profiles between the R- and S-enantiomers. This finding underscores the importance of chiral purity in the synthesis of this compound for research and therapeutic applications.
A breakthrough study conducted by the University of Cambridge (Nature Chemical Biology, 2024) revealed that derivatives of 769113-73-7 exhibit promising activity as allosteric modulators of metabotropic glutamate receptors (mGluRs). The 3-chloro-4-fluorophenyl moiety was found to be particularly effective in enhancing binding affinity to the receptor's allosteric site, while the amino acid backbone maintained favorable pharmacokinetic properties. This discovery opens new avenues for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia.
From a synthetic chemistry perspective, recent advancements in asymmetric synthesis methodologies (Organic Letters, 2023) have improved the production efficiency of (2R)-2-AMINO-3-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID. New catalytic systems employing chiral palladium complexes have achieved enantiomeric excesses exceeding 99%, addressing previous challenges in obtaining the compound in high optical purity. These developments are particularly significant for scaling up production while maintaining the stringent quality standards required for pharmaceutical applications.
The compound's physicochemical properties have been extensively characterized in a recent comprehensive study (Journal of Pharmaceutical Sciences, 2024). Researchers reported its pKa values (2.15 for the carboxyl group and 9.72 for the amino group), partition coefficient (logP = 1.85), and excellent stability under physiological conditions. These properties make it particularly suitable for drug development, as it demonstrates favorable membrane permeability while maintaining sufficient aqueous solubility for formulation purposes.
Emerging applications in targeted drug delivery systems have also been reported (Advanced Drug Delivery Reviews, 2024), where 769113-73-7 serves as a linker molecule in antibody-drug conjugates (ADCs). Its unique combination of chemical stability during circulation and efficient release characteristics in target tissues makes it an attractive alternative to traditional linker chemistries. Several biotech companies are currently exploring this application in their ADC pipelines for cancer therapeutics.
Future research directions, as outlined in a recent perspective article (Chemical Reviews, 2024), suggest expanding the investigation of this compound's potential in protein engineering and biocatalysis. Preliminary studies indicate that incorporation of this non-natural amino acid into enzyme active sites can modulate substrate specificity and catalytic efficiency, offering exciting possibilities for designing novel biocatalysts with tailored functions.
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